2-(2-Methoxyanilino)naphthalene-1,4-dione
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Overview
Description
2-(2-Methoxyanilino)naphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family It is characterized by the presence of a naphthalene ring system substituted with a methoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyanilino)naphthalene-1,4-dione typically involves the condensation of 2-hydroxynaphthalene-1,4-dione with 2-methoxyaniline. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature conditions. For instance, the use of nano copper(II) oxide as a catalyst under ambient and solvent-free conditions has been reported to yield high purity products with minimal environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher efficiency and scalability. The use of advanced catalytic systems and automated reactors ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyanilino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have distinct chemical and physical properties.
Scientific Research Applications
2-(2-Methoxyanilino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyanilino)naphthalene-1,4-dione involves its interaction with cellular components, leading to various biochemical effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione
- 2-Bromo-3-(methylamino)naphthalene-1,4-dione
- 2-Chloro-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione
Uniqueness
2-(2-Methoxyanilino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Biological Activity
2-(2-Methoxyanilino)naphthalene-1,4-dione is a synthetic compound belonging to the naphthoquinone class, characterized by its unique methoxyaniline substituent. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will explore its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene core with two carbonyl groups at positions 1 and 4, which are crucial for its reactivity. The methoxyaniline group enhances solubility and may influence its interaction with various biological targets.
Chemical Structure:
- Molecular Formula: C11H9N\O3
- CAS Number: 40852-65-1
Synthesis
The synthesis of this compound typically involves several steps that include the reaction of naphthoquinone derivatives with methoxyaniline. The general procedure includes:
- Preparation of Naphthoquinone: Starting from naphthalene derivatives.
- Substitution Reaction: The introduction of the methoxyaniline group through electrophilic aromatic substitution.
- Purification: Techniques such as recrystallization or chromatography to obtain pure compounds.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Naphthoquinones are known for their ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cell cycle regulation.
Cytotoxicity Studies:
In vitro studies have demonstrated that this compound can effectively inhibit the growth of several cancer cell lines, including:
- H460 (human lung cancer)
- MDA-MB-231 (triple-negative breast cancer)
- A2780 (ovarian cancer)
The IC50 values for these cell lines are indicative of its potency:
Cell Line | IC50 Value (mol L−1) |
---|---|
H460 | 3.048 × 10−5 |
MDA-MB-231 | 2.16 × 10−5 |
A2780 | 2.68 × 10−6 |
The cytotoxic effects are attributed to several mechanisms:
- DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction: By generating ROS, it can lead to cellular damage and apoptosis.
- Enzyme Interaction: It may inhibit enzymes involved in critical metabolic pathways.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains. This broad-spectrum activity is attributed to its ability to disrupt microbial cell membranes and interfere with vital metabolic processes.
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
-
Antitumor Activity Evaluation:
A study synthesized eleven derivatives of naphthoquinones and evaluated their cytotoxic effects on multiple cancer cell lines. The findings indicated that modifications in the molecular structure significantly influenced cytotoxicity profiles, with certain derivatives showing enhanced activity compared to standard chemotherapeutics like etoposide . -
Antimicrobial Studies:
Research has shown that derivatives similar to this compound exhibit potent antibacterial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens .
Properties
CAS No. |
40852-65-1 |
---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(2-methoxyanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H13NO3/c1-21-16-9-5-4-8-13(16)18-14-10-15(19)11-6-2-3-7-12(11)17(14)20/h2-10,18H,1H3 |
InChI Key |
VDQWILGPYMYQDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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